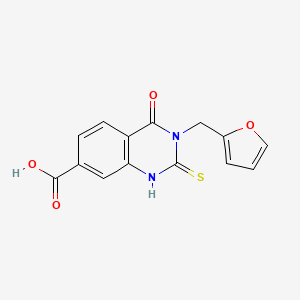

3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Description

3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound that features a furan ring, a quinazoline core, and a carboxylic acid group

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(21)16(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,15,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUINPAUKUKEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

Construction of the Quinazoline Core: The quinazoline core is often constructed through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group replaces a leaving group on the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, converting it to an alcohol.

Substitution: The furan ring and quinazoline core can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., bromine), alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of several quinazoline derivatives, including those similar to 3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, which were tested against various bacterial strains. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential as antibacterial agents .

Key Findings:

- In vitro Testing: Compounds showed promising activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: The presence of the furan ring may enhance the compound's interaction with bacterial enzymes or cell membranes, leading to increased permeability and disruption of bacterial function.

Anticancer Properties

The compound's structure suggests potential anticancer applications. Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds featuring furan and sulfur groups have shown cytotoxic effects against various cancer cell lines.

Case Studies:

- Cell Line Studies: Research indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.

- Mechanistic Insights: The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Versatile Scaffold for Drug Development

The unique chemical structure of this compound positions it as a versatile scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the synthesis of a wide range of analogs with tailored biological activities.

Applications in Drug Design:

- Lead Compound Development: The compound serves as a lead for synthesizing more potent derivatives targeting specific diseases.

- Combination Therapy: Its structural features may complement existing drugs, enhancing efficacy through combination therapies.

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can form stable complexes with proteins, altering their function and activity.

Pathway Modulation: The compound can modulate various biochemical pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: Shares the furan ring but lacks the quinazoline core and sulfanyl group.

Quinazoline-4-one: Contains the quinazoline core but lacks the furan ring and sulfanyl group.

2-Mercaptoquinazoline: Contains the quinazoline core and sulfanyl group but lacks the furan ring.

Uniqueness

3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the combination of its furan ring, quinazoline core, and sulfanyl group, which confer distinct chemical and biological properties.

Biological Activity

3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: CHNOS. It features a furan ring and a quinazoline structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate furan derivatives with quinazoline cores. Recent methods have focused on optimizing yields and purity through various catalytic processes and purification techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against different cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the cytotoxic activity against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| LoVo | 294.32 ± 8.41 | Induction of apoptosis via caspases |

| HCT116 | 383.5 ± 8.99 | Cell cycle arrest in G1 phase |

| MCF7 | 250.00 ± 10.00 | Modulation of Bax/Bcl-2 expression |

In these studies, the compound's mechanism involved the modulation of apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in cancer progression:

| Enzyme | IC (µM) | Notes |

|---|---|---|

| COX-2 | 281.37 ± 10.55 | Anti-inflammatory properties |

| LDHA | 251.78 ± 22.02 | Inhibition linked to reduced lactate production |

These findings suggest that this compound may serve as a dual-action agent targeting both cancer cell proliferation and inflammation .

Case Studies

- Study on Colon Cancer : A study demonstrated that derivatives of this compound significantly reduced cell viability in LoVo and HCT116 cells by inducing apoptosis and disrupting cell cycle progression .

- SARS-CoV-2 Inhibition : Related compounds have shown promise as inhibitors against SARS-CoV-2 main protease (M), suggesting potential antiviral applications alongside anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.